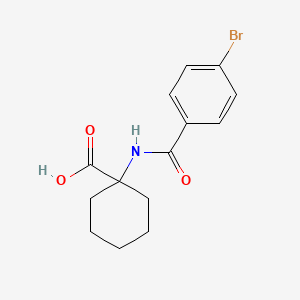
1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
“1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid” is an organic compound with the CAS Number: 114532-75-1 . It has a molecular weight of 326.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16BrNO3/c15-11-6-4-10 (5-7-11)12 (17)16-14 (13 (18)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2, (H,16,17) (H,18,19) . This indicates that the compound has a cyclohexane ring with a carboxylic acid group and a bromobenzamido group attached to it.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the searched resources.Applications De Recherche Scientifique
Chemical Synthesis and Pharmacological Properties
The synthesis of various cyclohexane derivatives has been explored in scientific research, showing that compounds like 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid can exhibit diverse pharmacological properties. For instance, derivatives of biphenyl-2-carboxylic acid and its partially or totally hydrogenated analogues, including similar structures, have been synthesized and evaluated for antispasmodic activity, among others. The study highlights the potential of these compounds in developing therapeutic agents due to their pronounced pharmacological activities (Veer & Oud, 2010).
Crystal Structure Analysis
Research into the crystal structures of cyclohexane derivatives has provided detailed insights into their molecular configurations, furthering our understanding of their chemical behavior and potential applications. The facile reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines, including those structurally related to this compound, reveals complex hydrogen-bonding patterns and crystal formations. These structural analyses can inform the design of new compounds with desired physical and chemical properties (Smith & Wermuth, 2012).
Synthetic Methodologies
In synthetic chemistry, studies on cyclohexane derivatives highlight the preparation and characterization of various compounds, showcasing methodologies that could be applicable to synthesizing this compound and related structures. For example, the preparation of t-butylcyclohexanecarboxylic acids through the Koch-Haaf carboxylation illustrates the versatility and potential of cyclohexane derivatives in synthetic applications (Bekkum et al., 2010).
Biological Activity
The exploration of biological activities of cyclohexane derivatives, including those structurally similar to this compound, has led to the identification of compounds with significant antibacterial and antifungal properties. This research underlines the potential of these compounds in developing new antimicrobial agents, showcasing their relevance in medical and pharmaceutical sciences (Mehta, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-[(4-bromobenzoyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c15-11-6-4-10(5-7-11)12(17)16-14(13(18)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGRWFUZMODSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B3214423.png)
![4-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214425.png)
![2-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214431.png)
![4-Chloro-2-methylbenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214436.png)
![4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate](/img/structure/B3214443.png)

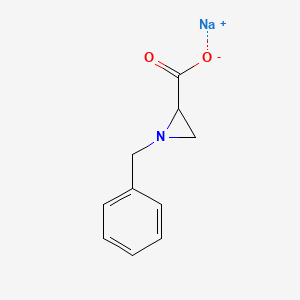
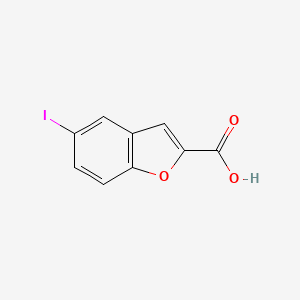
![Ethyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B3214483.png)
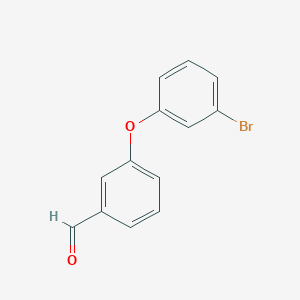


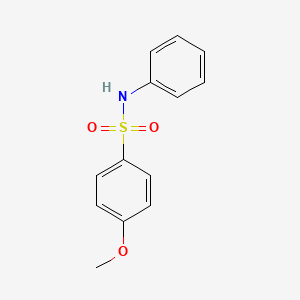
![1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol](/img/structure/B3214542.png)
